Sodium oxamate

Description

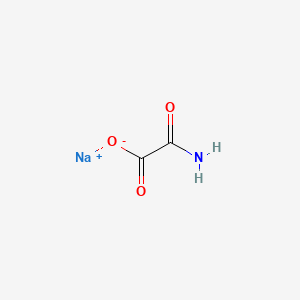

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

565-73-1 |

|---|---|

Molecular Formula |

C2H3NNaO3 |

Molecular Weight |

112.04 g/mol |

IUPAC Name |

sodium;oxamate |

InChI |

InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6); |

InChI Key |

VDJDPRLPCNKVEA-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])N.[Na+] |

Isomeric SMILES |

C(=O)(C(=O)[O-])N.[Na+] |

Canonical SMILES |

C(=O)(C(=O)O)N.[Na] |

Appearance |

Solid powder |

Other CAS No. |

565-73-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sodium Oxamate; |

Origin of Product |

United States |

Foundational & Exploratory

The Primary Target of Sodium Oxamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Targe and Mechanism of Action

The primary molecular target of sodium oxamate (B1226882) is Lactate (B86563) Dehydrogenase A (LDH-A) , a key enzyme in anaerobic glycolysis.[1][2][3][4][5] Sodium oxamate, a structural analog of pyruvate (B1213749), functions as a competitive inhibitor of LDH-A.[6] By binding to the enzyme's active site, it blocks the conversion of pyruvate to lactate, a critical step for regenerating NAD+ required for sustained high rates of glycolysis.[6][7][8] This inhibition disrupts the Warburg effect, a metabolic hallmark of many cancer cells, leading to decreased ATP production, increased reactive oxygen species (ROS), and subsequent induction of apoptosis and cell cycle arrest.[1][3][9]

Quantitative Inhibition Data

This compound exhibits inhibitory activity against LDH-A and affects the viability of various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Enzyme Inhibition Constants

| Target | Inhibitor | Ki (μM) | Assay Conditions |

| Human LDH-A | This compound | 136.3 | in vitro enzyme assay |

Note: Further studies are needed to comprehensively determine the selectivity profile against other LDH isoforms.

Table 2: Cellular IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (h) |

| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | 24 |

| CNE-1 | Nasopharyngeal Carcinoma | 32.4 | 48 |

| CNE-1 | Nasopharyngeal Carcinoma | 17.8 | 72 |

| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | 24 |

| CNE-2 | Nasopharyngeal Carcinoma | 44.5 | 48 |

| CNE-2 | Nasopharyngeal Carcinoma | 31.6 | 72 |

| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | 24 |

| A549 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | 24 |

| HBE | Normal Human Bronchial Epithelial | 96.73 ± 7.60 | 24 |

| MIAPaCa2 | Pancreatic Cancer | 18.9 | Not Specified |

Signaling Pathways and Experimental Workflows

The inhibition of LDH-A by this compound perturbs several downstream signaling pathways critical for cancer cell proliferation and survival.

Glycolysis and Cellular Metabolism Pathway

This compound directly inhibits the final step of anaerobic glycolysis. This disruption leads to a decrease in lactate production and a shift in cellular metabolism.

References

- 1. Lactate dehydrogenase A subunit messenger RNA stability is synergistically regulated via the protein kinase A and C signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination of Metformin, this compound and Doxorubicin Induces Apoptosis and Autophagy in Colorectal Cancer Cells via Downregulation HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Synergistic suppressive effects on triple-negative breast cancer by the combination of JTC-801 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Oxamate as a Lactate Dehydrogenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium oxamate (B1226882) as a potent inhibitor of lactate (B86563) dehydrogenase (LDH), a critical enzyme in cellular metabolism. The document details its mechanism of action, kinetic properties, and its effects on cellular signaling pathways, particularly in the context of cancer metabolism. Furthermore, it offers detailed experimental protocols and quantitative data to support researchers in their study of this compound.

Introduction: Targeting the Warburg Effect

Lactate dehydrogenase (LDH) is a pivotal enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to lactate, coupled with the oxidation of NADH to NAD+. The LDH-A isoform, in particular, is a key player in anaerobic glycolysis. Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen.[1][2][3] This metabolic reprogramming is crucial for rapid tumor growth, providing ATP and biosynthetic precursors while contributing to an acidic tumor microenvironment that promotes invasion and immune evasion.[4][5]

The central role of LDH-A in sustaining the Warburg effect makes it an attractive therapeutic target for cancer.[2] Sodium oxamate, a structural analog of pyruvate, is a classical and widely studied competitive inhibitor of LDH, primarily targeting the LDH-A isoform.[2][6][7][8][9] By blocking the conversion of pyruvate to lactate, this compound disrupts the metabolic machinery of cancer cells, leading to various anti-tumor effects.

Mechanism of Action

This compound exerts its inhibitory effect through competitive inhibition. As a structural analog of pyruvate, it directly competes for the pyruvate-binding site on the lactate dehydrogenase enzyme.[8][10][11] This binding prevents the natural substrate, pyruvate, from being converted to lactate, thereby halting the regeneration of NAD+ required for sustained high-rate glycolysis.[7] Studies have shown that while oxamate is a competitive inhibitor with respect to pyruvate, it acts as a non-competitive inhibitor when lactate is the substrate.[12]

Quantitative Data: Inhibitory Potency

The efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below. It is important to note that these values can vary based on the cell line, incubation time, and assay conditions.

| Cell Line | Cancer Type | IC50 (24h Incubation) | Reference |

| A549 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | [13][14] |

| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | [13][14] |

| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | [15][16] |

| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | [15][16] |

| CNE-1 | Nasopharyngeal Carcinoma | 74.6 mmol/L | [2] |

| CNE-2 | Nasopharyngeal Carcinoma | 62.3 mmol/L | [2] |

| HBE | Normal Bronchial Epithelial | 96.73 ± 7.60 mmol/L | [13][14][15][16] |

The significantly higher IC50 value in the normal HBE cell line suggests a degree of selectivity for cancer cells, which are more reliant on glycolysis.[13][14][15]

The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. Studies on murine LDH isozymes have reported the following dissociation constants for oxamate.

| LDH Isozyme | Substrate | Inhibition Type | Ki (mM) | Reference |

| LDH-A4 (Mouse) | Pyruvate | Competitive | 0.08 | [10] |

| LDH-B4 (Mouse) | Pyruvate | Competitive | 0.06 | [10] |

| LDH-C4 (Mouse) | Pyruvate | Competitive | 0.03 | [10] |

| LDH (Pig Heart) | Lactate | Non-competitive | 6.8 | [12] |

| LDH (Rabbit Muscle) | Lactate | Non-competitive | 16.0 | [12] |

Cellular Effects and Signaling Pathways

Inhibition of LDH-A by this compound triggers a cascade of cellular events, primarily stemming from the disruption of glycolytic flux.

-

Metabolic Shift: By blocking lactate production, oxamate causes an accumulation of pyruvate and a decrease in intracellular ATP levels.[2][17]

-

Oxidative Stress: The disruption of metabolism leads to an increase in reactive oxygen species (ROS), creating a state of oxidative stress.[2][4][17]

-

Apoptosis Induction: Elevated ROS levels can trigger the mitochondrial pathway of apoptosis. This is evidenced by an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 and the activation of cleaved caspase-3.[2][4][17]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, though the specific phase (G2/M or G0/G1) can vary between different cancer cell types.[2][6][15][18]

-

Inhibition of Proliferation and Migration: The combined effects of energy depletion, oxidative stress, and cell cycle arrest lead to a significant reduction in cancer cell proliferation and migration.[2][13][18]

-

Radiosensitization: Oxamate can enhance the sensitivity of cancer cells to ionizing radiation, suggesting its potential as an adjunct to radiotherapy.[2][3][4]

These interconnected events highlight the central role of LDH in cancer cell survival and proliferation.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8 Method)

This colorimetric assay measures cell viability based on the bioreduction of a WST-8 tetrazolium salt by cellular dehydrogenases into a soluble formazan (B1609692) dye.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (Sigma-Aldrich Corp. or equivalent)[2]

-

Cell Counting Kit-8 (CCK-8) solution (Dojindo or equivalent)[14][19]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0, 10, 20, 40, 60, 80, 100 mmol/L).[14][19]

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells containing medium only.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[2]

-

Assay: Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C until the color develops.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.

Intracellular LDH Activity Assay

This assay measures the enzymatic activity of LDH within cells following treatment with an inhibitor.

Materials:

-

Treated and untreated cell pellets

-

Assay Buffer (provided in kit)

-

Cell lysis buffer

-

LDH Activity Assay Kit (e.g., from BioVision, Solarbio, or Abcam)[15][17][19][20]

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Preparation: Harvest cells treated with this compound for a specified time (e.g., 24 hours). Lyse the cells using the provided lysis buffer or through sonication/homogenization on ice.

-

Centrifuge the lysate at 10,000 x g for 15 minutes to remove insoluble material. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to normalize the results.

-

Reaction Setup: Add 1-50 µL of the cell lysate to wells of a 96-well plate. Adjust the volume to 50 µL/well with Assay Buffer.

-

Substrate Mix: Prepare the LDH substrate mix according to the kit manufacturer's instructions. This typically includes NAD+ and a probe that reacts with the product (NADH) to generate a colorimetric or fluorescent signal.[17][19]

-

Add the substrate mix to each well containing the sample.

-

Measurement: Immediately begin measuring the absorbance (e.g., at 450 nm) or fluorescence kinetically over 30-60 minutes at 37°C.[17][20]

-

Analysis: Calculate the LDH activity based on the rate of change in absorbance. Normalize the activity to the protein concentration of the sample. Express the results as a percentage of the activity in untreated control cells.

Conclusion

This compound serves as a foundational tool for studying the metabolic vulnerabilities of cancer. Its well-characterized mechanism as a competitive LDH-A inhibitor allows for the targeted disruption of the Warburg effect. The resulting metabolic crisis, characterized by decreased ATP, increased ROS, and subsequent induction of apoptosis and cell cycle arrest, validates LDH-A as a significant target in oncology. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate LDH inhibition and explore the therapeutic potential of targeting cancer metabolism. While the high concentrations required for the effect of oxamate may limit its direct clinical utility, it remains an invaluable chemical probe for preclinical research and the development of next-generation, more potent LDH inhibitors.[2][9]

References

- 1. Digital Showcase @ University of Lynchburg - Student Scholar Showcase: Analysis of the Warburg Effect and Lactate Dehydrogenase Inhibition in SK-BR3, MDA-MB-453, DLD-1, and HT-29 Cancer Cells [digitalshowcase.lynchburg.edu]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxamate Nanoparticles for Enhanced Tumor Immunotherapy through Blocking Glycolysis Metabolism and Inducing Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxamate - Wikipedia [en.wikipedia.org]

- 9. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]

- 10. tandfonline.com [tandfonline.com]

- 11. reddit.com [reddit.com]

- 12. karger.com [karger.com]

- 13. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]

- 14. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. PTPS-28: INHIBITION OF LACTATE DEHYDROGENASE-A USING this compound LEADS TO METABOLIC CHANGES, DECREASED GROWTH AND MIGRATION IN MEDULLOBLASTOMA CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]

- 20. abcam.cn [abcam.cn]

A Technical Guide to the Biological Effects of Sodium Oxamate on Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sodium oxamate (B1226882), a structural analog of pyruvate (B1213749), is a classical competitive inhibitor of lactate (B86563) dehydrogenase (LDH), with a particular specificity for the LDH-A isoform predominantly expressed in cancer cells.[1][2][3] Its primary mechanism of action involves the disruption of glycolysis at its terminal step—the conversion of pyruvate to lactate.[4][5] This inhibition leads to a cascade of metabolic and signaling events, including decreased ATP production, induction of oxidative stress, cell cycle arrest, and apoptosis, making it a subject of significant interest in cancer research.[1][6][7] This document provides a comprehensive overview of the molecular effects of sodium oxamate, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biological pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of lactate dehydrogenase A (LDH-A).[2][8] As an analog of pyruvate, it competes for the enzyme's active site, thereby blocking the conversion of pyruvate to lactate.[2][9] This reaction is a critical step in anaerobic glycolysis, as it regenerates the NAD+ required for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, allowing glycolysis to continue under anaerobic or hypoxic conditions.[5] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is overexpressed and essential for maintaining rapid ATP production and cell proliferation.[5][6][10][11] By inhibiting LDH-A, this compound disrupts this metabolic phenotype, forcing a reliance on mitochondrial oxidative phosphorylation, a pathway often impaired in cancer cells.

Caption: Mechanism of this compound action on the glycolytic pathway.

Effects on Cancer Cell Metabolism and Viability

The inhibition of LDH-A by this compound triggers significant downstream consequences for cancer cells that are highly dependent on glycolysis.

Disruption of Glycolysis and Energy Production

By blocking lactate production, this compound causes a bottleneck in the glycolytic pathway. This leads to a significant reduction in intracellular ATP levels, depriving cancer cells of the energy required for rapid proliferation and survival.[6][7][12] This effect is particularly pronounced in cancer cells compared to normal cells, which typically rely on oxidative phosphorylation and are less sensitive to glycolytic inhibition.[13][14][15]

Induction of Apoptosis via Oxidative Stress

The metabolic shift induced by this compound often leads to an increase in mitochondrial activity and a subsequent elevation of reactive oxygen species (ROS).[1][6][12] This accumulation of ROS can overwhelm the cell's antioxidant capacity, leading to mitochondrial damage and the activation of the intrinsic apoptotic pathway.[5][7] Studies have shown that this compound treatment enhances the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while reducing anti-apoptotic proteins like Bcl-2, confirming the induction of apoptosis via the mitochondrial pathway.[6][12][16]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination of Metformin, this compound and Doxorubicin Induces Apoptosis and Autophagy in Colorectal Cancer Cells via Downregulation HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thomassci.com [thomassci.com]

- 5. mdpi.com [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]

- 9. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxamate Nanoparticles for Enhanced Tumor Immunotherapy through Blocking Glycolysis Metabolism and Inducing Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Warburg effect and lactylation in cancer: mechanisms for chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. This compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Structural Analogs of Pyruvate: A Technical Guide to Metabolic Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of structural analogs of pyruvate (B1213749), with a primary focus on sodium oxamate (B1226882). It details their mechanisms of action, summarizes key quantitative data, provides experimental protocols for their study, and visualizes the core concepts through signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for professionals in research and drug development investigating metabolic pathways and their therapeutic targeting.

Introduction: Pyruvate's Central Role and Its Analogs

Pyruvate, the end-product of glycolysis, occupies a critical juncture in cellular metabolism.[1][2] Its fate—conversion to acetyl-CoA for the TCA cycle, reduction to lactate (B86563), or transamination to alanine—is pivotal for cellular bioenergetics and biosynthesis.[1][2][3] Structural analogs of pyruvate are molecules with a chemical structure similar to pyruvate, allowing them to interact with enzymes that normally bind pyruvate.[4] By acting as competitive or non-competitive inhibitors, these analogs are powerful tools for studying metabolic pathways and represent promising candidates for therapeutic development, particularly in oncology.

Sodium Oxamate: A Prototypical Pyruvate Analog

This compound is a well-characterized structural analog of pyruvate that acts as a competitive inhibitor of lactate dehydrogenase (LDH), with a particular specificity for the LDH-A isoform.[4][5][6]

Mechanism of Action

Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and conversion of pyruvate to lactate, even in the presence of oxygen.[7][8] This metabolic reprogramming is thought to confer a proliferative advantage. The enzyme LDH-A is a key player in this process, catalyzing the reduction of pyruvate to lactate.[7] this compound, by competing with pyruvate for the active site of LDH-A, effectively blocks this conversion.[4][8]

Inhibition of LDH-A by this compound leads to several downstream cellular consequences:

-

Reduced Lactate Production: Direct inhibition of the pyruvate-to-lactate conversion significantly decreases lactate secretion.[9][10]

-

Induction of Apoptosis: The metabolic stress induced by LDH-A inhibition can trigger programmed cell death.[6][7] This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved-caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2.[6][7]

-

Increased Reactive Oxygen Species (ROS): Disruption of normal metabolic flux can lead to mitochondrial dysfunction and an increase in ROS levels.[6][7]

-

Cell Cycle Arrest: Treatment with this compound has been shown to cause cell cycle arrest, particularly in the G2/M phase, by downregulating the CDK1/cyclin B1 pathway.[5][6]

-

Enhanced Radiosensitivity: By impairing DNA repair mechanisms and promoting apoptosis, oxamate can enhance the sensitivity of cancer cells to radiation therapy.[7][11]

Quantitative Data: Inhibitory Effects of this compound

The inhibitory concentration of this compound varies across different cell lines and experimental conditions. The following table summarizes reported IC50 values.

| Cell Line | Cancer Type | IC50 (24h) | Reference(s) |

| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mmol/L | [12] |

| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | [12] |

| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | [12] |

| CNE-1 | Nasopharyngeal Carcinoma | 74.6 mM | [6] |

| CNE-2 | Nasopharyngeal Carcinoma | 62.3 mM | [6] |

| HeLa | Cervical Cancer | 40-60 mM (LDH inhibition) | [7] |

| MCF-7 | Breast Cancer | 40-60 mM (LDH inhibition) | [7] |

Other Notable Structural Analogs of Pyruvate

While this compound is a prominent example, other pyruvate analogs target different key enzymes in central carbon metabolism.

| Analog | Primary Target Enzyme(s) | Inhibition Constant (Ki) / IC50 | Mechanism of Action | Reference(s) |

| Acetyl Phosphinate (AcPH) | Pyruvate Dehydrogenase Complex (PDHC) | Ki ≈ 0.1 µM | Potent competitive inhibitor; can also cause irreversible inactivation upon preincubation. | [13][14][15][16] |

| Acetyl Phosphonate (AcPMe) | Pyruvate Dehydrogenase Complex (PDHC) | Ki ≈ 40 µM | Competitive inhibitor. | [13][14][15] |

| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Varies by PDK isoform | Inhibits PDK, leading to the activation of the PDH complex and increased oxidative phosphorylation. | [17][18] |

| Galloflavin | Lactate Dehydrogenase (LDH) | IC50 varies by isoform | LDH inhibitor. | [19] |

| Thiamine (B1217682) Analogs | Pyruvate Dehydrogenase (PDH) | Ki ≈ 54 nM (most potent analog) | Competitive inhibitors of thiamine pyrophosphate (TPP), a necessary cofactor for PDH. | [20] |

| Ethyl Pyruvate | Multiple targets | Not applicable | Reduces inflammation and oxidative stress. | [21] |

Visualizing Metabolic Inhibition

The following diagrams illustrate the key pathways and concepts discussed.

Caption: Glycolysis and Lactate Fermentation Pathway.

Caption: Mechanism of Action of this compound.

Caption: Pyruvate Analogs and Their Enzyme Targets.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pyruvate analogs. Below are protocols for key experiments.

Protocol 1: In Vitro LDH Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of LDH by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.[19]

Materials:

-

Purified LDH enzyme (e.g., human LDH-A)

-

Sodium Pyruvate

-

NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Test compound (e.g., this compound, Galloflavin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well, UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., 100 mM in DMSO).

-

Create a series of dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is low (<1%) and consistent across all wells.

-

Prepare solutions of LDH enzyme, pyruvate, and NADH in assay buffer. Final concentrations in the reaction well are typically around 0.015 U/mL LDH, 1 mM pyruvate, and 150 µM NADH.[19]

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

Assay Buffer

-

LDH enzyme solution

-

Test compound solution (or vehicle for control wells)

-

-

Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.[19]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the pyruvate and NADH solution to each well.

-

Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of LDH inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an In Vitro LDH Inhibition Assay.

Protocol 2: Cell Viability Assay (MTT-based)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[22][23]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.[23]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations (including a vehicle-only control).

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[23]

-

Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes.[23]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[22]

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium but no cells).

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the % viability against the logarithm of the compound concentration to determine the IC50 value.

-

Protocol 3: LDH Cytotoxicity Assay

This assay quantifies the activity of LDH released from damaged cells into the culture supernatant, serving as a marker for cytotoxicity.[24][25][26][27]

Materials:

-

Cells and culture reagents as in Protocol 5.2.

-

Commercially available LDH Cytotoxicity Assay Kit (contains reaction mixture, stop solution, and lysis buffer).

-

Sterile 96-well cell culture plates.

-

96-well flat-bottom assay plates.

-

Microplate reader capable of measuring absorbance at ~490 nm.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells and treat with the test compound as described in steps 1 and 2 of Protocol 5.2.

-

Include the following controls on the same plate:

-

Spontaneous LDH Release: Untreated cells (vehicle control).

-

Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer 45 minutes before the end of the incubation period.[27]

-

Background Control: Medium without cells.

-

-

-

Sample Collection:

-

At the end of the incubation period, centrifuge the cell culture plate at 250 x g for 3-5 minutes to pellet any detached cells.[27]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom assay plate.

-

-

LDH Reaction:

-

Stopping the Reaction and Measurement:

-

Data Analysis:

-

Subtract the background control absorbance from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

-

Caption: Workflow for an LDH Cytotoxicity Assay.

Protocol 4: Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. 13C-MFA, which uses stable isotope-labeled substrates, is the most common and informative method.[28]

General Workflow:

-

Tracer Selection: Choose a 13C-labeled substrate (e.g., [U-13C]-glucose) that will enter the metabolic pathway of interest.[28]

-

Labeling Experiment: Culture cells in a medium where the primary carbon source is replaced with the 13C-labeled tracer. Allow the cells to reach a metabolic and isotopic steady state.[28]

-

Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites.[29]

-

Analytical Measurement: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR to determine the mass isotopomer distributions (i.e., the patterns of 13C labeling) in key metabolites (e.g., amino acids, TCA cycle intermediates).[29][30]

-

Computational Modeling: Use a computational model of the cell's metabolic network. The model takes the measured labeling patterns and extracellular uptake/secretion rates as inputs. By iteratively simulating the labeling patterns that would result from different flux distributions, the model finds the set of fluxes that best fits the experimental data.[30][31][32]

Conclusion and Future Directions

Structural analogs of pyruvate, particularly this compound, have proven to be invaluable tools for dissecting the metabolic dependencies of cells, especially in the context of cancer. By inhibiting key enzymes like LDH and PDH, these compounds have illuminated the critical role of metabolic reprogramming in disease and have shown promise as therapeutic agents. Future research will likely focus on developing more potent and specific analogs, exploring combination therapies to overcome metabolic adaptability and drug resistance, and utilizing advanced techniques like metabolic flux analysis to gain a more dynamic and comprehensive understanding of their effects on cellular metabolism. The continued investigation of these compounds holds significant potential for the development of novel therapeutic strategies targeting metabolic vulnerabilities.

References

- 1. Pyruvate -Definition, Structure, Formula and Biological Reactions [pw.live]

- 2. researchgate.net [researchgate.net]

- 3. Pyruvate | Definition, Structure & Uses - Lesson | Study.com [study.com]

- 4. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PTPS-28: INHIBITION OF LACTATE DEHYDROGENASE-A USING this compound LEADS TO METABOLIC CHANGES, DECREASED GROWTH AND MIGRATION IN MEDULLOBLASTOMA CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. researchgate.net [researchgate.net]

- 14. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Blocking Aerobic Glycolysis by Targeting Pyruvate Dehydrogenase Kinase in Combination with EGFR TKI and Ionizing Radiation Increases Therapeutic Effect in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational Study on New Natural Compound Inhibitors of Pyruvate Dehydrogenase Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00085G [pubs.rsc.org]

- 21. Ethyl pyruvate and analogs as potential treatments for acute pancreatitis: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 25. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. LDH cytotoxicity assay [protocols.io]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 30. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]

- 31. researchgate.net [researchgate.net]

- 32. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]

The Double-Edged Sword: Sodium Oxamate's Impact on the Warburg Effect in Tumors

A Technical Guide for Researchers and Drug Development Professionals

The Warburg effect, a hallmark of cancer metabolism, describes the propensity of tumor cells to favor aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of ample oxygen. This metabolic reprogramming fuels rapid cell proliferation and creates an acidic tumor microenvironment conducive to invasion and metastasis. A key enzyme orchestrating this metabolic shift is Lactate (B86563) Dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate (B1213749) to lactate. Sodium oxamate (B1226882), a structural analog of pyruvate, has emerged as a potent competitive inhibitor of LDH-A, offering a promising therapeutic strategy to counteract the Warburg effect and impede tumor progression. This technical guide provides an in-depth analysis of sodium oxamate's mechanism of action, its quantifiable effects on tumor cell biology, and detailed protocols for key experimental assays.

Core Mechanism of Action: Reversing the Warburg Effect

This compound directly targets and inhibits the enzymatic activity of LDH-A, a critical juncture in anaerobic glycolysis.[1] By competitively binding to the active site of LDH-A, it prevents the reduction of pyruvate to lactate, a reaction essential for regenerating the NAD+ required to maintain a high glycolytic flux.[2] This inhibition forces a metabolic rewiring in cancer cells, shunting pyruvate away from lactate production and towards the mitochondria for oxidative phosphorylation. This effectively counteracts the Warburg effect, leading to a cascade of downstream anti-tumor effects.

Quantitative Impact of this compound on Tumor Cells

The inhibition of LDH-A by this compound triggers a series of measurable changes in cancer cell physiology. These effects, observed across various cancer cell lines, underscore its potential as an anti-cancer agent.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mmol/L) | Reference |

| A549 | Non-Small Cell Lung Cancer | 24 | 58.53 ± 4.74 | [3] |

| H1975 | Non-Small Cell Lung Cancer | 24 | 32.13 ± 2.50 | [3] |

| H1395 | Non-Small Cell Lung Cancer | 24 | 19.67 ± 1.53 | [3] |

| H1299 | Non-Small Cell Lung Cancer | 24 | 32.13 ± 2.50 | [4] |

| CNE-1 | Nasopharyngeal Carcinoma | 24 | 74.6 | [5] |

| 48 | 32.4 | [5] | ||

| 72 | 17.8 | [5] | ||

| CNE-2 | Nasopharyngeal Carcinoma | 24 | 62.3 | [5] |

| 48 | 44.5 | [5] | ||

| 72 | 31.6 | [5] | ||

| LLC/R9 | Lewis Lung Carcinoma (low-metastatic) | 24 | Lower than LLC | [6] |

| LLC | Lewis Lung Carcinoma (high-metastatic) | 24 | Higher than LLC/R9 | [6] |

Table 2: Effect of this compound on Cellular Energetics and Metabolism

| Cell Line | Parameter | Treatment Condition | % Change from Control | Reference |

| CNE-1 | Intracellular ATP | 20 mmol/L this compound, 24h | -12.7% | [5] |

| 50 mmol/L this compound, 24h | -48.7% | [5] | ||

| 100 mmol/L this compound, 24h | -67.3% | [5] | ||

| CNE-2 | Intracellular ATP | 20 mmol/L this compound, 24h | -15.7% | [5] |

| 50 mmol/L this compound, 24h | -52.4% | [5] | ||

| 100 mmol/L this compound, 24h | -73% | [5] | ||

| MDA-MB-231 | Intracellular ATP | 40 mM this compound, 24h | -33% | [7] |

| CT26 | Lactate Production | Phenformin + Oxamate | Significant decrease | [2] |

| H1299 | LDH Activity | 20, 60, 100 mM this compound, 24h | Dose-dependent decrease | [4] |

| Glycolysis | 20-100 mM this compound, 24h | Significant inhibition | [4] | |

| HTZ-349 & U87 | Extracellular Lactate | 10-75 mM this compound, 24h | Dose-dependent reduction | [8] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment Condition | Apoptosis Rate (% of cells) | Reference |

| H1395 | 20 mmol/L this compound, 24h | 6.24 ± 1.50% | [3] |

| 50 mmol/L this compound, 24h | 16.36 ± 3.23% | [3] | |

| 100 mmol/L this compound, 24h | 29.66 ± 4.34% | [3] | |

| A549 | Up to 100 mmol/L this compound, 24h | No significant increase | [3] |

| CNE-1 & CNE-2 | Irradiation + Oxamate | Synergistically enhanced apoptosis | [5] |

Signaling Pathways Modulated by this compound

The metabolic shift induced by this compound has profound implications for intracellular signaling pathways that govern cell survival, proliferation, and death. A key pathway implicated is the PI3K/Akt/mTOR axis, a central regulator of cellular metabolism and growth.

Experimental Protocols

Lactate Dehydrogenase (LDH) Activity Assay

This colorimetric assay measures the activity of LDH released from damaged cells into the culture supernatant, serving as an indicator of cytotoxicity.

Materials:

-

96-well flat-bottom microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

LDH Cytotoxicity Assay Kit (e.g., from Abcam, Promega, or similar)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 20, 50, 100 mmol/L) for the desired time period (e.g., 24 hours).[3] Include untreated cells as a negative control and cells treated with a lysis buffer (provided in the kit) as a positive control for maximum LDH release.

-

Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

-

Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[9]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

-

Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[10]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

-

Calculation: Calculate the percentage of LDH release relative to the positive control.

Seahorse XF Glycolysis Stress Test

This assay measures the extracellular acidification rate (ECAR), a key indicator of glycolysis, in real-time.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XFp)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-deoxyglucose)

-

XF Base Medium supplemented with 2 mM L-glutamine

-

This compound

-

Cancer cell lines of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

-

Assay Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with L-glutamine and incubate in a non-CO₂ incubator at 37°C for 45-60 minutes.[11]

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with glucose (e.g., 10 mM), oligomycin (e.g., 1 µM), and 2-deoxyglucose (2-DG) (e.g., 50 mM) according to the Glycolysis Stress Test protocol.[12]

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Glycolysis Stress Test protocol. The instrument will measure the basal ECAR and the response to the sequential injections of glucose, oligomycin, and 2-DG.

-

Data Analysis: Analyze the data using the Seahorse Wave software to determine key glycolytic parameters such as glycolysis, glycolytic capacity, and glycolytic reserve.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cancer cell lines of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge tubes

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time to induce apoptosis.[13] Include an untreated control.

-

Cell Harvesting:

-

Adherent cells: Gently trypsinize the cells, neutralize with complete medium, and collect them in a microcentrifuge tube.

-

Suspension cells: Collect the cells directly into a microcentrifuge tube.

-

-

Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[13]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]

-

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[14]

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Conclusion

This compound presents a compelling case as a targeted therapeutic agent against cancers exhibiting the Warburg phenotype. Its ability to inhibit LDH-A and consequently reverse the metabolic reprogramming of tumor cells leads to reduced proliferation, decreased energy production, and induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy of this compound and other LDH-A inhibitors in various cancer models. Further exploration of its synergistic effects with other anti-cancer therapies and its impact on the tumor microenvironment will be crucial in translating this promising metabolic inhibitor into a clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]

- 7. Targeting aspartate aminotransferase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellbiologics.com [cellbiologics.com]

- 11. agilent.com [agilent.com]

- 12. Glycolysis stress test in organoids [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. kumc.edu [kumc.edu]

- 15. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to the Anti-proliferative Activity of Sodium Oxamate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sodium oxamate (B1226882), a competitive inhibitor of lactate (B86563) dehydrogenase A (LDH-A), demonstrates significant anti-proliferative activity across a range of cancer cell lines. By targeting a key enzyme in anaerobic glycolysis, a metabolic pathway frequently upregulated in tumors (the Warburg effect), sodium oxamate disrupts cancer cell metabolism, leading to reduced ATP production, cell cycle arrest, and induction of apoptosis. This technical guide provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, and presents detailed experimental protocols for evaluating its efficacy.

Core Mechanism of Action: LDH-A Inhibition

This compound functions primarily as a structural analog of pyruvate (B1213749), allowing it to competitively inhibit the active site of lactate dehydrogenase A (LDH-A).[1][2][3] LDH-A is a critical enzyme that catalyzes the conversion of pyruvate to lactate, the final step in anaerobic glycolysis.[4] In many cancer cells, this pathway is a primary source of ATP production. Inhibition of LDH-A by this compound leads to a cascade of downstream cellular events that collectively suppress tumor cell proliferation.

The inhibition of LDH-A disrupts the glycolytic pathway, leading to several key outcomes:

-

Decreased ATP Production: By blocking the conversion of pyruvate to lactate, oxamate significantly reduces the rate of glycolysis, leading to a marked decrease in intracellular ATP levels.[5][6]

-

Increased Reactive Oxygen Species (ROS): The metabolic shift induced by LDH-A inhibition results in mitochondrial dysfunction and an increase in the production of reactive oxygen species (ROS).[1][5][6]

-

Induction of Apoptosis: Elevated ROS levels trigger the mitochondrial apoptotic pathway.[5][7] This is characterized by changes in the expression of key apoptosis-related proteins, such as an increase in the pro-apoptotic protein Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[1][3][5][8]

-

Cell Cycle Arrest: this compound treatment has been shown to induce cell cycle arrest at the G2/M phase.[1][3][8] This arrest is mediated by the downregulation of the CDK1/cyclin B1 pathway, which is essential for the G2/M transition.[2][5][7]

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) |

| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | 32.4 | 17.8 |

| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | 44.5 | 31.6 |

| A549 | Non-Small Cell Lung Cancer | 58.53 | - | - |

| H1975 | Non-Small Cell Lung Cancer | 32.13 | - | - |

| H1395 | Non-Small Cell Lung Cancer | 19.67 | - | - |

| HBE | Normal Lung Epithelial | 96.73 | - | - |

Data sourced from references[7][9]. Note the significantly higher IC50 in the non-cancerous HBE cell line, suggesting a degree of selectivity for cancer cells.[9]

Table 2: Effects of this compound on Cellular Processes in NPC Cells (CNE-1 & CNE-2)

| Parameter | Treatment Conditions | Result |

| LDH Activity | 20-100 mM for 24h | Significant dose-dependent decrease.[5][7] |

| ATP Levels | 20-100 mM for 24h | Dose-dependent reduction to as low as ~30% of control.[5] |

| ROS Levels | 20-100 mM for 24h | Dose-dependent increase (up to 3.3-fold).[5][7] |

| Cell Cycle | 20-100 mM for 24h | Dose-dependent increase in the percentage of cells in the G2/M phase.[1][5] |

| Apoptosis | 20-100 mM for 48h | Dose-dependent increase in early and late apoptotic cells.[3][5] |

Data compiled from a study on Nasopharyngeal Carcinoma (NPC) cells.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's anti-proliferative activity. The following are standard protocols for key assays.

Cell Viability and Proliferation (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[10]

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9]

-

Adherence: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.[11]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 20, 50, 100 mM). Include a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).[7][9]

-

MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.[10]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[10]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Final Incubation: Allow the plate to stand overnight at room temperature in the dark to ensure all crystals are dissolved.[10]

-

Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate spectrophotometer.[11]

LDH Activity Assay

This assay directly measures the enzymatic activity of intracellular LDH. The protocol involves lysing the cells and then providing the enzyme with its substrates to measure the rate of reaction, often by monitoring the change in absorbance of NADH at 340 nm.[12]

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., CNE-1, CNE-2) in appropriate vessels and treat with desired concentrations of this compound for 24 hours.[5]

-

Cell Lysis: After treatment, harvest and wash the cells. Lyse the cells using a suitable lysis buffer on ice.[5]

-

Centrifugation: Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.[5]

-

Sample Preparation: Collect the supernatant, which contains the intracellular proteins including LDH.

-

Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture. A typical reaction involves monitoring the conversion of pyruvate to lactate, which consumes NADH. The mixture contains phosphate (B84403) buffer, sodium pyruvate, and NADH.[12]

-

Initiate Reaction: Add a small volume of the cell lysate (supernatant) to the reaction mixture to start the reaction.[13]

-

Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the LDH activity.[12][13]

-

Normalization: Normalize the LDH activity to the total protein concentration of the lysate, determined by a protein assay like the BCA assay.

Western Blotting for Apoptosis and Cell Cycle Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insight into the molecular pathways affected by this compound.[14][15] This protocol is for analyzing proteins like CDK1, Cyclin B1, Bax, Bcl-2, and Caspase-3.[5]

Detailed Protocol:

-

Lysate Preparation: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.[14]

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[14][16]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-CDK1) diluted in blocking buffer overnight at 4°C with gentle agitation.[17]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[14]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) detection reagent and capture the signal using a digital imager or X-ray film.[14]

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound presents a compelling case as an anti-proliferative agent by targeting the metabolic hallmark of many cancers—the Warburg effect. Its ability to inhibit LDH-A, leading to energy depletion, cell cycle arrest, and apoptosis, has been well-documented in vitro. Furthermore, studies have shown that this compound can enhance the sensitivity of cancer cells to ionizing radiation, suggesting its potential in combination therapies.[1][5] Future research should focus on in vivo validation of these findings, exploring synergistic combinations with other chemotherapeutic agents,[18] and investigating potential mechanisms of resistance. The development of more potent and specific LDH-A inhibitors based on the oxamate scaffold remains a promising avenue for cancer drug development.

References

- 1. This compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. This compound | 565-73-1 | Apoptosis | MOLNOVA [molnova.com]

- 9. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. protocols.io [protocols.io]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. tycmhoffman.com [tycmhoffman.com]

- 14. benchchem.com [benchchem.com]

- 15. medium.com [medium.com]

- 16. origene.com [origene.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Synergistic suppressive effects on triple-negative breast cancer by the combination of JTC-801 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Toxicological Profile of Sodium Oxamate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sodium oxamate (B1226882), the sodium salt of oxamic acid, is a structural analog of pyruvate (B1213749). It functions primarily as a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), with a particular specificity for the LDH-A isoform, which is predominantly expressed in many cancer cells.[1] By blocking the conversion of pyruvate to lactate, sodium oxamate disrupts aerobic glycolysis, a metabolic pathway known as the "Warburg effect," which is crucial for the proliferation and survival of numerous cancer cell types.[2] This targeted disruption of tumor cell metabolism has positioned this compound as a compound of interest in oncology research, often investigated for its potential as a standalone anti-cancer agent or as a sensitizer (B1316253) for radiotherapy and chemotherapy.[3][4][5] This document provides a comprehensive overview of the preliminary toxicological data on this compound, detailing its mechanism of action, in vitro and in vivo effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exerts its primary effect by competitively inhibiting the enzyme Lactate Dehydrogenase A (LDH-A).[1][6] LDH-A is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ required for sustained glycolysis. By blocking this step, this compound leads to a cascade of metabolic and cellular consequences.

In Vitro Toxicity and Efficacy

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. A consistent finding is its dose- and time-dependent inhibition of cell proliferation.[5][7] Notably, this compound demonstrates selective toxicity, requiring significantly higher concentrations to inhibit the growth of normal cells compared to cancer cells.[8][9][10]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes the reported IC50 values for this compound in various cell lines at different time points.

| Cell Line | Cancer Type | Time Point | IC50 (mM) | Reference |

| CNE-1 | Nasopharyngeal Carcinoma | 24h | 74.6 | [5][7][11] |

| 48h | 32.4 | [5][7][11] | ||

| 72h | 17.8 | [5][7][11] | ||

| CNE-2 | Nasopharyngeal Carcinoma | 24h | 62.3 | [5][7][11] |

| 48h | 44.5 | [5][7][11] | ||

| 72h | 31.6 | [5][7][11] | ||

| A549 | Non-Small Cell Lung Cancer | 24h | 19.67 - 58.53 | [9][10] |

| H1299 | Non-Small Cell Lung Cancer | 24h | 32.13 | [9] |

| H1975 | Non-Small Cell Lung Cancer | 24h | 32.13 | [10] |

| H1395 | Non-Small Cell Lung Cancer | 24h | 19.67 | [10] |

| HBE | Normal Lung Epithelial | 24h | 96.73 | [9][10] |

Experimental Protocol: Cell Viability Assay (CCK-8 / MTT)

This protocol outlines the general steps for assessing cell viability after exposure to this compound.

-

Cell Seeding: Plate cells (e.g., A549, H1299, CNE-1) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate overnight to allow for attachment.[9][10]

-

Compound Treatment: Prepare fresh solutions of this compound in the appropriate culture medium at various concentrations (e.g., 0-100 mM).[4][9] Replace the existing medium with the medium containing this compound.

-

Incubation: Incubate the cells for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[4][10]

-

Reagent Addition: Add 10-20 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well.[9][10]

-

Final Incubation: Incubate for 2-4 hours in the dark. The reagent is converted to a colored formazan (B1609692) product by metabolically active cells.

-

Data Acquisition: Measure the optical density (absorbance) at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[9]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.

Cellular Mechanisms of Toxicity

Inhibition of LDH-A by this compound triggers several downstream signaling events that contribute to its cytotoxic and anti-proliferative effects. These include the induction of G2/M cell cycle arrest and apoptosis, often mediated by an increase in mitochondrial reactive oxygen species (ROS).[1][5][12]

Induction of Apoptosis

This compound treatment leads to programmed cell death in cancer cells.[5] This is characterized by the activation of the mitochondrial apoptotic pathway. Key events include an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of cleaved-caspase-3.[5][7] This apoptotic induction is strongly linked to a dose-dependent increase in intracellular ROS.[5][7]

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Culture and treat cells with desired concentrations of this compound for a specified duration (e.g., 48 hours).[5]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer.[4][5] Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Induction of G2/M Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase in nasopharyngeal and non-small cell lung cancer cells.[5][8][10] This arrest prevents cells from entering mitosis, thereby halting proliferation. The mechanism involves the downregulation of key cell cycle regulatory proteins, specifically CDK1 and Cyclin B1.[1][5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]

- 12. researchgate.net [researchgate.net]

The Impact of Sodium Oxamate on Cellular ATP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium oxamate (B1226882), a structural analog of pyruvate (B1213749), is a well-established competitive inhibitor of lactate (B86563) dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By targeting LDH, sodium oxamate disrupts the conversion of pyruvate to lactate, a process fundamental to the rapid adenosine (B11128) triphosphate (ATP) production characteristic of many cancer cells (the Warburg effect). This disruption leads to a significant reduction in cellular ATP levels, triggering a cascade of events including metabolic reprogramming, cell cycle arrest, and apoptosis. This technical guide provides an in-depth analysis of the core mechanism of this compound's effect on cellular ATP production, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound exerts its primary effect by competitively inhibiting lactate dehydrogenase (LDH), particularly the LDHA isoform, which is often overexpressed in cancer cells.[1][2] LDH catalyzes the reversible conversion of pyruvate to lactate, a crucial step for regenerating NAD+ from NADH. This NAD+ is essential for maintaining a high glycolytic flux and, consequently, rapid ATP production, especially under anaerobic conditions or in cancer cells exhibiting aerobic glycolysis.

By binding to the pyruvate-binding site of LDH, this compound blocks the conversion of pyruvate to lactate.[3][4] This inhibition has two major consequences for cellular energy metabolism:

-

Decreased Glycolytic ATP Production: The inhibition of LDH leads to a bottleneck in glycolysis, reducing the overall rate of ATP synthesis from this pathway.[5][6]

-

Shift Towards Oxidative Phosphorylation: With the glycolytic pathway impeded, cells may attempt to compensate by increasing their reliance on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production, although this shift is often insufficient to overcome the energy deficit, particularly in cancer cells highly dependent on glycolysis.[7][8]

The net result is a dose-dependent decrease in intracellular ATP concentrations, which can induce cellular stress, leading to apoptosis and a reduction in cell viability.[1][5][9]

Below is a diagram illustrating the inhibitory effect of this compound on the glycolytic pathway.

References

- 1. oncotarget.com [oncotarget.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Sodium Oxamate-Induced Apoptosis

This guide provides a comprehensive overview of the mechanisms, experimental validation, and key signaling pathways involved in the induction of apoptosis by sodium oxamate (B1226882), a competitive inhibitor of lactate (B86563) dehydrogenase A (LDH-A).

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen.[1][2][3][4][5] This metabolic shift is crucial for rapid ATP production and the synthesis of macromolecules needed for proliferation.[1] Lactate dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate (B1213749) to lactate, is a key enzyme in this process and is often overexpressed in various cancers, correlating with poor prognosis.[6][7] this compound, a structural analog of pyruvate, acts as a competitive inhibitor of LDH-A, making it a promising agent for anticancer therapy by targeting this metabolic vulnerability.[1][5][6]

Core Mechanism of Action

This compound competitively inhibits LDH-A, blocking the conversion of pyruvate to lactate.[5][8] This inhibition leads to a metabolic shift: pyruvate is redirected from lactate fermentation into the mitochondrial tricarboxylic acid (TCA) cycle. This redirection has two major consequences: a decrease in lactate production and an increase in mitochondrial respiration, which elevates the production of reactive oxygen species (ROS).[6][9]

Signaling Pathways for Apoptosis Induction

The primary mechanism by which this compound induces apoptosis is through the generation of mitochondrial ROS.[6][9][10] Elevated ROS levels initiate the intrinsic (mitochondrial) pathway of apoptosis. This involves changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[6][9][10] This shift promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3.[6][9] Additionally, this compound has been shown to induce G2/M cell cycle arrest by downregulating the CDK1/cyclin B1 pathway, further contributing to its anti-proliferative effects.[6][7][8][10]

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines and treatment durations. The following tables summarize key quantitative findings from various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (mM) | Reference |

| CNE-1 | Nasopharyngeal Carcinoma | 24 h | 74.6 | [10] |

| 48 h | 32.4 | [10] | ||

| 72 h | 17.8 | [10] | ||

| CNE-2 | Nasopharyngeal Carcinoma | 24 h | 62.3 | [10] |

| 48 h | 44.5 | [10] | ||

| 72 h | 31.6 | [10] | ||

| A549 | Non-Small Cell Lung Cancer | 24 h | 58.53 ± 4.74 | [2] |

| H1975 | Non-Small Cell Lung Cancer | 24 h | 32.13 ± 2.50 | [2][11] |

| H1395 | Non-Small Cell Lung Cancer | 24 h | 19.67 ± 1.53 | [2][11] |

| HBE | Normal Lung Epithelial | 24 h | 96.73 ± 7.60 | [2][11] |

Table 2: Dose-Dependent Effects of this compound

| Cell Line | Parameter | Concentration (mM) | Incubation | Result | Reference |

| NPC Cells | Apoptosis | 0, 20, 50, 100 | 48 h | Dose-dependent increase in early and late apoptotic cells | [6][10] |

| CNE-1 | ROS Levels | 20, 50, 100 | 24 h | 1.3, 2.4, and 3.1-fold increase vs. control | [6][9] |

| CNE-2 | ROS Levels | 20, 50, 100 | 24 h | 1.5 to 3.3-fold increase vs. control | [6][9] |

| H1395 | Apoptosis Rate | 0, 20, 50, 100 | 24 h | 2.15%, 6.24%, 16.36%, 29.66% | [2] |

| A549 | Apoptosis Rate | 0, 20, 50, 100 | 24 h | No significant increase vs. control | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound-induced apoptosis.

General Experimental Workflow

A typical workflow involves culturing cancer cells, treating them with varying concentrations of this compound, and then subjecting them to a battery of assays to measure viability, apoptosis, and specific molecular markers.

Cell Viability Assay (MTT/CCK-8)

This protocol assesses the effect of this compound on cell proliferation.[2]

-